molecular formula C8H18N2O2S B13190183 N-(Piperidin-3-YL)propane-1-sulfonamide CAS No. 1016533-07-5

N-(Piperidin-3-YL)propane-1-sulfonamide

Cat. No.: B13190183
CAS No.: 1016533-07-5
M. Wt: 206.31 g/mol
InChI Key: KLSLPWFRAZHYDM-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR data for this compound can be inferred from related structures:

Proton Environment δ (ppm) Multiplicity
Piperidine H-3 3.2–3.5 Multiplet
Sulfonamide NH 5.8–6.2 Broad singlet
Propane CH2 1.4–1.6 (m), 2.9–3.1 (t) Multiplet, triplet

Carbon NMR signals include a distinctive sulfonamide sulfur-adjacent carbon at ~45 ppm and piperidine carbons between 20–50 ppm.

Infrared (IR) Spectroscopy

Key IR absorptions are consistent with sulfonamide and piperidine functional groups:

Wavenumber (cm⁻¹) Assignment
3260 N–H stretch (sulfonamide)
1320, 1150 S=O asymmetric/symmetric stretches
2850–2960 C–H stretches (piperidine, propane)

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits weak absorbance in the UV region (λmax ~210 nm) due to n→σ* transitions in the sulfonamide group. The lack of extended conjugation limits absorbance at higher wavelengths.

Tautomeric Forms and Conformational Dynamics

This compound does not exhibit classical tautomerism due to the absence of labile protons adjacent to the sulfonamide group. However, conformational flexibility arises from:

  • Piperidine Ring Inversion : The chair-to-chair interconversion of the piperidine ring occurs with an energy barrier of ~25 kJ/mol, allowing rapid equilibration between axial and equatorial sulfonamide orientations at room temperature.
  • Sulfonamide Rotation : Restricted rotation around the C–S bond (energy barrier ~15 kJ/mol) creates two rotamers, though these are not resolvable at standard temperatures.

Molecular dynamics simulations suggest that solvation effects stabilize the equatorial conformation in polar solvents, while nonpolar environments favor axial positioning to reduce dipole interactions.

Properties

CAS No.

1016533-07-5

Molecular Formula

C8H18N2O2S

Molecular Weight

206.31 g/mol

IUPAC Name

N-piperidin-3-ylpropane-1-sulfonamide

InChI

InChI=1S/C8H18N2O2S/c1-2-6-13(11,12)10-8-4-3-5-9-7-8/h8-10H,2-7H2,1H3

InChI Key

KLSLPWFRAZHYDM-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1CCCNC1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The primary and most widely reported method for synthesizing this compound involves the nucleophilic substitution reaction between propane-1-sulfonyl chloride and piperidin-3-amine. This reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the generated hydrochloric acid and facilitate the formation of the sulfonamide bond. The reaction is generally performed in an aprotic solvent like dichloromethane under mild conditions.

Detailed Synthetic Procedure

Step Reagents/Conditions Description Reference
1 Piperidin-3-amine + Propane-1-sulfonyl chloride The amine is reacted with the sulfonyl chloride in dichloromethane with triethylamine as base.
2 Reaction temperature: Room temperature Reaction proceeds at room temperature to avoid side reactions.
3 Reaction time: 3-4 hours Sufficient time for completion of sulfonamide formation.
4 Work-up: Aqueous extraction and purification The product is isolated by washing, drying, and purification, often via recrystallization or chromatography.

Alternative Synthetic Routes and Variations

While the direct sulfonylation is the most straightforward method, literature reports alternative approaches involving multi-step synthesis using intermediates:

  • Reduction of Nitro-substituted Precursors: Some synthetic schemes start from nitrobenzaldehyde derivatives, which undergo reductive amination and subsequent sulfonylation to yield sulfonamide derivatives with piperidinyl groups. This method is more complex but allows for structural diversity and functionalization. For example, iron powder and ammonium chloride reduction followed by sulfonyl chloride reaction have been reported.

  • Use of Sodium Triacetoxyborohydride: Reductive amination steps involving sodium triacetoxyborohydride facilitate the formation of piperidinylaminomethyl intermediates that can be further sulfonylated.

  • In-situ Deprotection and Salt Formation: After sulfonylation, in-situ deprotection of protecting groups and salt formation (e.g., with isopropanol hydrochloride) can improve yields and purity.

Representative Reaction Scheme

Reagent/Intermediate Reaction Conditions Product Yield (%) Reference
Piperidin-3-amine + Propane-1-sulfonyl chloride Triethylamine, dichloromethane, RT, 3-4 h This compound 75-85%
Nitrobenzaldehyde + Substituted amines (Reductive amination) Sodium triacetoxyborohydride, methanol, RT, 10-15 h Piperidinylaminomethyl intermediates Variable
Intermediates + Sulfonyl chlorides Triethylamine, dichloromethane, RT, 15-16 h Sulfonamide derivatives Moderate to good

Analytical Data and Characterization

The synthesized this compound is typically characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (^1H) NMR and Carbon (^13C) NMR confirm the presence of characteristic sulfonamide and piperidine signals. Multiplicities such as singlets, doublets, triplets, and multiplets correspond to the expected chemical environments.

  • Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of 206.31 g/mol confirm the molecular formula.

  • Melting Point Determination: Reported melting points help verify compound purity and identity.

  • Infrared (IR) Spectroscopy: Characteristic sulfonamide S=O stretching bands are observed, typically around 1150-1350 cm^-1.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations Reference
Direct sulfonylation Piperidin-3-amine + propane-1-sulfonyl chloride Triethylamine, DCM, RT, 3-4 h Simple, high yield Requires sulfonyl chloride
Reductive amination + sulfonylation Nitrobenzaldehyde + substituted amines + sulfonyl chloride Sodium triacetoxyborohydride, Fe/NH4Cl, TEA, DCM Allows structural diversity Multi-step, longer reaction times
In-situ deprotection and salt formation Protected intermediates + sulfonyl chloride + IPA.HCl TEA, DCM, methanol, RT Improves purity and yield Requires protecting group steps

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-3-YL)propane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-(Piperidin-3-YL)propane-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its structural similarity to other pharmacologically active piperidine derivatives.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Piperidin-3-YL)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues in Sulfonamide Chemistry

N-(Piperidin-3-ylmethyl)azepane-1-sulfonamide

This compound (CAS CB21827293, C₁₂H₂₅N₃O₂S , MW 275.41 g/mol) shares a piperidine moiety but differs by:

  • Ring size : Incorporates a seven-membered azepane ring instead of propane sulfonamide.
  • Substituent position : A methylene (-CH₂-) linker connects the piperidine and sulfonamide groups.
  • Physicochemical properties : Higher molecular weight and lipophilicity due to the larger azepane ring, which may enhance membrane permeability but reduce aqueous solubility compared to the target compound .
Pyridine-Based Analogues
  • Core structure : Pyridine rings vs. piperidine.
  • Functional groups : Alcohol or bulky silyl ether/pivalamide groups instead of sulfonamide.
  • Applications: These pyridine derivatives are often used as intermediates in drug synthesis or organocatalysts, contrasting with sulfonamides’ typical roles in enzyme inhibition .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Functional Groups Potential Applications
N-(Piperidin-3-YL)propane-1-sulfonamide C₈H₁₇N₂O₂S 217.3 Piperidine Sulfonamide, propane chain Enzyme inhibition, CNS therapeutics
N-(Piperidin-3-ylmethyl)azepane-1-sulfonamide C₁₂H₂₅N₃O₂S 275.41 Piperidine, Azepane Sulfonamide, methylene linker Kinase modulation, anticancer agents
3-(2-Aminopyridin-3-yl)propan-1-ol C₈H₁₂N₂O 152.20 Pyridine Alcohol, amine Synthetic intermediate, ligand design
N-(3-(3-(tert-Butyldimethylsilyloxy)propyl)pyridin-2-yl)pivalamide C₂₀H₃₅N₂O₂Si 379.6 Pyridine Silyl ether, pivalamide Protecting group strategies

Research Findings and Trends

  • Sulfonamide vs. Amide Bioactivity : Sulfonamides generally exhibit stronger hydrogen-bonding capacity than amides (e.g., pivalamide derivatives), enhancing target binding in enzyme inhibition .
  • Ring Size Impact : Azepane-containing compounds like N-(Piperidin-3-ylmethyl)azepane-1-sulfonamide show prolonged metabolic stability compared to six-membered ring analogues, but synthesis complexity increases .
  • Pyridine vs. Piperidine : Pyridine derivatives often serve as rigid scaffolds for metal coordination or aromatic interactions, whereas piperidine’s flexibility favors conformational adaptation in receptor binding .

Biological Activity

N-(Piperidin-3-YL)propane-1-sulfonamide is a sulfonamide compound distinguished by its piperidine moiety. This compound has garnered attention in medicinal chemistry due to its biological activity, particularly as an agonist for orexin type 2 receptors, which play a crucial role in regulating appetite and wakefulness. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C₉H₁₈N₂O₂S
  • Molecular Weight : Approximately 194.32 g/mol

Structural Features

The compound comprises:

  • A piperidine ring , which is essential for its interaction with biological targets.
  • A propane-1-sulfonamide moiety, contributing to its pharmacological properties.

Interaction with Orexin Receptors

This compound acts primarily as an agonist for orexin type 2 receptors (OX2R) . These receptors are implicated in various physiological processes, including:

  • Appetite Regulation : Activation of OX2R can enhance appetite and energy expenditure.
  • Sleep-Wake Cycle Modulation : Orexin signaling is critical for maintaining wakefulness and regulating sleep patterns.

Modulation of Neurotransmitter Systems

Research indicates that this compound may also modulate neurotransmitter systems, potentially influencing:

  • Dopaminergic pathways
  • Serotonergic activity

This modulation could contribute to its effects on mood and cognitive functions.

Anticancer Activity

Recent studies have suggested that piperidine derivatives, including this compound, exhibit anticancer properties. For instance:

  • Cytotoxicity Studies : In vitro assays demonstrated that compounds with similar structures showed enhanced cytotoxicity against various cancer cell lines, indicating potential applications in cancer therapy .

Neuroprotective Effects

The compound's interaction with orexin receptors suggests possible neuroprotective effects. Research has indicated that:

  • Agonists targeting OX2R can improve cognitive function and may offer therapeutic benefits in neurodegenerative diseases like Alzheimer's disease.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Obesity Treatment : In animal models, administration of OX2R agonists resulted in significant weight loss and improved metabolic profiles.
  • Sleep Disorders : Clinical trials involving orexin receptor modulators have shown promise in treating conditions such as narcolepsy and insomnia.

Comparative Analysis with Similar Compounds

Compound NameStructureKey Features
N-(Piperidin-4-YL)propane-1-sulfonamideC₉H₁₈N₂O₂SDifferent piperidine substitution; potential variations in receptor affinity
N-(Pyrrolidin-3-YL)propane-1-sulfonamideC₈H₁₆N₂O₂SPyrrolidine ring; may exhibit different pharmacological profiles
N-(Morpholin-4-YL)propane-1-sulfonamideC₉H₁₉N₃O₂SMorpholine instead of piperidine; varying receptor interactions

Q & A

Q. How can researchers optimize the synthesis of N-(Piperidin-3-YL)propane-1-sulfonamide to improve yield and purity?

Answer:

  • Synthetic Route Optimization : Use regioselective coupling reactions, such as Buchwald-Hartwig amination, to attach the piperidine moiety to the sulfonamide backbone. Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
  • Purification Strategies : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in polar solvents like ethanol to isolate the compound. Validate purity (>98%) using HPLC with a C18 column and UV detection at 254 nm .
  • Yield Enhancement : Optimize reaction stoichiometry (e.g., 1.2 equivalents of piperidine derivative) and temperature (60–80°C) to minimize side products .

Q. What analytical techniques are recommended for characterizing this compound?

Answer:

  • Structural Confirmation : Use 1^1H and 13^{13}C NMR spectroscopy in deuterated dimethyl sulfoxide (DMSO-d6d_6) to verify the piperidine ring protons (δ 1.5–3.0 ppm) and sulfonamide group (δ 3.3–3.5 ppm). Compare with reference spectra from PubChem or synthetic intermediates .
  • Mass Spectrometry : Perform high-resolution mass spectrometry (HRMS) in electrospray ionization (ESI+) mode to confirm the molecular ion peak at m/z 323.41 (C14_{14}H21_{21}N5_5O2_2S) .
  • Purity Assessment : Use HPLC with a mobile phase of acetonitrile/water (70:30) and a flow rate of 1 mL/min to detect impurities below 0.5% .

Q. How can researchers determine the solubility profile of this compound for in vitro assays?

Answer:

  • Solvent Screening : Test solubility in DMSO (up to 100 mM), phosphate-buffered saline (PBS), and cell culture media (e.g., DMEM) using nephelometry or UV-Vis spectrophotometry at 280 nm .
  • Critical Micelle Concentration (CMC) : For low aqueous solubility, evaluate surfactants like polysorbate-80 or cyclodextrins to enhance dissolution .

Advanced Research Questions

Q. What experimental strategies are used to investigate the kinase selectivity profile of this compound?

Answer:

  • Kinase Panel Screening : Use a radiometric or fluorescence-based assay (e.g., Adapta™ Kinase Assay) to test inhibition against Janus kinase 1 (JAK1), JAK2, and TYK2 at 1–10 µM concentrations. Include positive controls (e.g., tofacitinib) .
  • Structural Analysis : Perform X-ray crystallography of the compound bound to JAK1 to identify key interactions (e.g., hydrogen bonding with Glu966 and hydrophobic packing with Leu959) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

  • Orthogonal Assays : Validate cellular activity (e.g., IL-6 suppression in THP-1 cells) using both Western blot (phospho-STAT3) and ELISA .
  • Metabolic Stability : Test liver microsome stability (human/rat) to rule out rapid degradation as a cause of variability. Use LC-MS/MS to quantify parent compound depletion .

Q. What methodologies are recommended for studying the polymorphic forms of this compound?

Answer:

  • Solid-State Characterization : Perform differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify crystalline (Form I) vs. amorphous phases .
  • Dissolution Kinetics : Compare bioavailability of polymorphs using a USP Apparatus II (paddle method) in simulated gastric fluid (pH 1.2) .

Q. How should researchers design in vivo pharmacokinetic (PK) studies for this compound?

Answer:

  • Dosing Regimen : Administer orally (5–50 mg/kg) in a rodent model. Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose .
  • Bioanalysis : Quantify plasma concentrations using LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL. Calculate AUC, CmaxC_{\text{max}}, and t1/2t_{1/2} .

Q. What computational approaches can predict off-target interactions of this compound?

Answer:

  • Molecular Docking : Use AutoDock Vina to screen against the Protein Data Bank (PDB) for unintended targets (e.g., serotonin receptors) .
  • Machine Learning : Apply QSAR models trained on kinase inhibitor datasets to assess ADMET (absorption, distribution, metabolism, excretion, toxicity) risks .

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